1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea
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Overview
Description
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea typically involves a multi-step process:
Formation of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine: Starting with 2,3-dihydrobenzo[b][1,4]dioxin, the amination process is carried out using an appropriate amination reagent such as ammonia or amine derivatives under controlled temperature and pressure conditions.
Synthesis of Pyrrolidine Derivative: The resulting amine is then reacted with a ketoester or ketone to form a pyrrolidine derivative through a cyclization reaction.
Urea Formation: Finally, the pyrrolidine derivative is reacted with an isocyanate or a carbodiimide reagent to yield this compound.
Industrial Production Methods: Industrial production involves scaling up the laboratory procedures with modifications to ensure cost-efficiency and safety. The choice of reagents, solvents, and purification methods is optimized for large-scale production, often involving continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea undergoes several types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or permanganate to form various oxidized derivatives.
Reduction: Reduction of the urea moiety can be achieved with reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings allow for electrophilic substitution reactions, introducing various functional groups onto the benzodioxin or fluoromethylphenyl rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substituting Reagents: Halogens, sulfonic acids, nitro compounds
Major Products Formed: The major products formed depend on the reaction conditions and the reagents used. Oxidation may yield quinones, reduction might produce amines or alcohols, and substitution can introduce halides or sulfonates.
Scientific Research Applications
In Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for drug design and development.
In Biology: It is studied for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.
In Medicine: Researchers investigate its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral activities.
In Industry: 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea is explored for its application in the production of specialty chemicals and advanced materials.
Mechanism of Action
The exact mechanism of action for this compound varies based on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors:
Molecular Targets and Pathways Involved:
Enzyme Inhibition: It could inhibit specific enzymes by binding to their active sites, blocking substrate interaction.
Receptor Binding: It may bind to certain receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-fluoro-4-methylphenyl)urea: Lacks the pyrrolidinone structure.
1-(5-Oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea: Lacks the benzo[dioxin] structure.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea: Lacks the fluoromethyl substitution.
In comparison, the specific arrangement and functional groups in our compound confer unique chemical and biological properties.
Conclusion
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea showcases diverse applications in various scientific fields
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-fluoro-4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-12-2-3-13(8-16(12)21)22-20(26)23-14-9-19(25)24(11-14)15-4-5-17-18(10-15)28-7-6-27-17/h2-5,8,10,14H,6-7,9,11H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEZVFLSEIKXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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